

# Application Notes and Protocols: ATX-001 Ionizable Cationic Lipid

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|----------------------|-----------|-----------|
| Compound Name:       | ATX-001   |           |
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For Researchers, Scientists, and Drug Development Professionals

### Introduction

ATX-001 is a novel, potent ionizable cationic lipid designed for the efficient delivery of nucleic acid payloads, such as siRNA and mRNA, via lipid nanoparticle (LNP) formulations.[1] Its structure is optimized for high encapsulation efficiency, stability, and effective endosomal escape, a critical step for the cytoplasmic delivery of RNA therapeutics.[2][3] At physiological pH (7.4), ATX-001 is largely neutral, contributing to reduced toxicity and longer circulation times.[3] Upon endosomal uptake, the acidic environment of the endosome protonates the tertiary amine of ATX-001, leading to a net positive charge. This charge facilitates interaction with and disruption of the endosomal membrane, releasing the nucleic acid cargo into the cytoplasm.[2] These application notes provide detailed protocols for the formulation of ATX-001 LNPs for siRNA delivery and their subsequent characterization and application in in-vitro gene silencing studies.

## **Data Presentation**

# Table 1: Physicochemical Characteristics of ATX-001 LNPs for siRNA Delivery



| Formulation Parameter                          | Value          |
|--|----------------|
| Molar Ratio (ATX-001:DOPE:Cholesterol:PEG-DMG) | 50:10:38.5:1.5 |
| N:P Ratio                                      | 6:1            |
| Particle Size (Z-average, nm)                  | 85 ± 5         |
| Polydispersity Index (PDI)                     | < 0.15         |
| Zeta Potential (mV) at pH 7.4                  | -5 to +5       |
| siRNA Encapsulation Efficiency (%)             | > 95%          |

# Table 2: In Vitro Gene Silencing Efficacy of ATX-001

**LNPs** 

| Target Gene       | Cell Line | siRNA<br>Concentration (nM) | Gene Knockdown<br>(%) |
|-------------------|-----------|-----------------------------|-----------------------|
| Factor VII (FVII) | HeLa      | 1                           | 65 ± 4                |
| Factor VII (FVII) | HeLa      | 10                          | 88 ± 3                |
| Factor VII (FVII) | HeLa      | 50                          | 95 ± 2                |
| GAPDH             | HEK293    | 1                           | 55 ± 6                |
| GAPDH             | HEK293    | 10                          | 78 ± 5                |
| GAPDH             | HEK293    | 50                          | 91 ± 3                |

## **Experimental Protocols**

# Protocol 1: Formulation of ATX-001 Lipid Nanoparticles for siRNA Delivery

This protocol describes the formulation of siRNA-loaded LNPs using **ATX-001** via microfluidic mixing.

Materials:



- ATX-001 Ionizable Cationic Lipid
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)
- siRNA targeting the gene of interest
- Ethanol (RNase-free)
- Citrate buffer (50 mM, pH 4.0, RNase-free)
- Phosphate Buffered Saline (PBS), pH 7.4 (RNase-free)
- Microfluidic mixing system (e.g., NanoAssemblr®)
- Dialysis cassette (e.g., Slide-A-Lyzer<sup>™</sup>, 10K MWCO)

#### Procedure:

- Lipid Stock Preparation:
  - Prepare individual stock solutions of ATX-001, DOPE, Cholesterol, and PEG-DMG in ethanol.
  - Combine the lipid stock solutions in a molar ratio of 50:10:38.5:1.5 (ATX-001:DOPE:Cholesterol:PEG-DMG) to create the final lipid mixture in ethanol. The final lipid concentration should be between 10-25 mg/mL.
- siRNA Solution Preparation:
  - Dissolve the lyophilized siRNA in 50 mM citrate buffer (pH 4.0) to a final concentration that will yield a 1:3 volume ratio of lipid-in-ethanol to siRNA-in-buffer.
- Microfluidic Mixing:
  - Set up the microfluidic mixing system according to the manufacturer's instructions.



- Load the lipid mixture into one syringe and the siRNA solution into another.
- Set the flow rate ratio to 1:3 (ethanol:aqueous phase).
- Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
- Dialysis:
  - Transfer the resulting LNP suspension to a dialysis cassette.
  - Dialyze against PBS (pH 7.4) at 4°C for at least 6 hours, with two buffer changes, to remove ethanol and raise the pH.
- Sterilization and Storage:
  - Recover the LNP suspension from the dialysis cassette.
  - Sterilize the LNP formulation by passing it through a 0.22 μm filter.
  - Store the final LNP formulation at 4°C.

### Protocol 2: Characterization of ATX-001 LNPs

- 1. Particle Size and Polydispersity Index (PDI) Measurement:
- Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
- Measure the particle size (Z-average diameter) and PDI using Dynamic Light Scattering (DLS).
- 2. Zeta Potential Measurement:
- Dilute a small aliquot of the LNP suspension in an appropriate low-ionic-strength buffer.
- Measure the zeta potential using Laser Doppler Velocimetry.
- 3. Encapsulation Efficiency Quantification:



- Use a nucleic acid quantification assay (e.g., RiboGreen® assay).
- Measure the fluorescence of the LNP sample before and after the addition of a detergent (e.g., 0.5% Triton X-100) that disrupts the LNPs.
- The encapsulation efficiency is calculated as: ((Total siRNA Free siRNA) / Total siRNA) \*
  100.

## **Protocol 3: In Vitro Gene Silencing Assay**

This protocol outlines the procedure for evaluating the gene silencing efficacy of **ATX-001** LNPs in a cultured cell line.

#### Materials:

- HeLa or HEK293 cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- ATX-001 LNP-siRNA formulation
- Control siRNA-LNP (non-targeting sequence)
- Opti-MEM® or other serum-free medium
- 96-well cell culture plates
- Reagents for RNA extraction and qRT-PCR

#### Procedure:

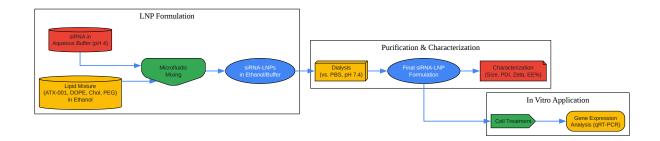
- Cell Seeding:
  - Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
  - Incubate overnight at 37°C and 5% CO2.
- LNP Treatment:



- o On the day of transfection, remove the culture medium.
- Prepare serial dilutions of the ATX-001 LNP-siRNA and control LNP-siRNA in serum-free medium to achieve the desired final siRNA concentrations.
- Add the diluted LNP solutions to the cells.
- Incubate for 4-6 hours at 37°C.
- After the incubation period, add complete medium to each well.
- Gene Expression Analysis:
  - Incubate the cells for an additional 24-48 hours to allow for gene knockdown.
  - Lyse the cells and extract total RNA using a suitable RNA extraction kit.
  - Perform quantitative reverse transcription PCR (qRT-PCR) to determine the mRNA levels of the target gene.
  - Normalize the target gene expression to a housekeeping gene (e.g., GAPDH).
  - Calculate the percentage of gene knockdown relative to cells treated with the nontargeting control siRNA.

## **Visualizations**

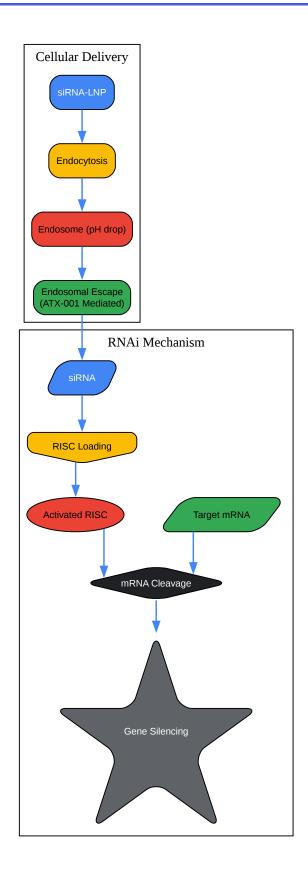




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Caption: Experimental workflow for siRNA-LNP formulation and in vitro testing.





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Caption: Mechanism of LNP-mediated siRNA delivery and RNA interference.



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